![molecular formula C13H18N6O2S B5554757 N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B5554757.png)

N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar triazine derivatives often involves reactions that yield complex structures with potential for various applications. For instance, the synthesis of 4-dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine demonstrates the intricate processes involved in creating triazine compounds (Lu et al., 2004).

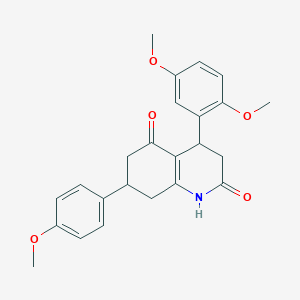

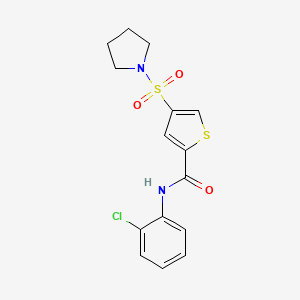

Molecular Structure Analysis

The molecular structure of triazine derivatives, including N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide, often features planar arrangements conducive to π-conjugation and extensive networks of hydrogen bonds, as seen in related compounds (Lu et al., 2004).

Chemical Reactions and Properties

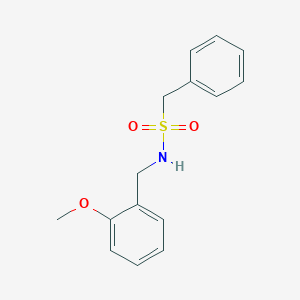

Triazine derivatives can participate in various chemical reactions, leading to compounds with diverse properties. For example, the interaction of triazine compounds with nucleophiles, such as ammonia and primary amines, results in a library of sulfonamides with potential inhibitory effects on carbonic anhydrase isozymes, indicating their reactivity and functional versatility (Garaj et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including solubility, crystallinity, and thermal stability, are crucial for their application in various domains. For instance, the solvate formation and crystal packing in similar triazine derivatives are often governed by hydrogen bonding and π–π stacking interactions, which can significantly influence their physical properties (Lu et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles and susceptibility to hydrolysis or photodegradation, define the applications and stability of these compounds. The reactivity pattern of triazine derivatives, including N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide, plays a crucial role in their functionality and potential as intermediates in organic synthesis (Garaj et al., 2005).

Aplicaciones Científicas De Investigación

Microbial and Animal Metabolism Studies

Research into triflusulfuron methyl, a compound with structural similarities, has shown that it undergoes rapid microbial metabolism and is also metabolized by animals, indicating its potential for studies related to environmental biodegradation and the metabolic fate of chemicals in organisms (Dietrich, Reiser, & Stieglitz, 1995).

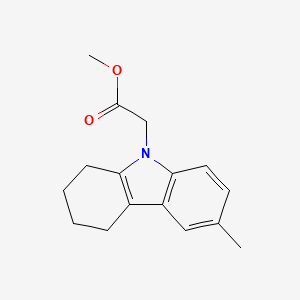

Synthesis of Novel Chemical Structures

Studies on the synthesis of novel chemical structures, such as triazepines, pyrimidines, and azoles, from compounds containing sulfonamide groups, highlight the diverse chemical applications and potential for creating new therapeutic agents (Khodairy, Ali, & El-wassimy, 2016).

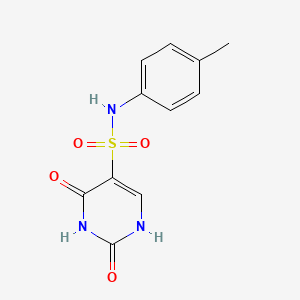

Inhibition of Carbonic Anhydrase Isozymes

Compounds structurally related to N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide have been found to inhibit human carbonic anhydrase isozymes, which are significant for their roles in various physiological and pathological processes. This suggests potential applications in developing treatments for conditions like cancer (Żołnowska et al., 2018).

Herbicide Degradation and Co-crystal Formation

The study of co-crystals involving herbicide degradation products provides insights into the environmental and agricultural implications of chemical use and the potential for designing more efficient and less environmentally impactful herbicides (Mereiter, 2011).

Computational and Theoretical Chemistry

Research involving the synthesis and computational analysis of sulfonamide molecules emphasizes the role of computational chemistry in predicting molecular behavior, optimizing compounds for specific functions, and understanding the fundamental interactions at play in molecular structures (Murthy et al., 2018).

Propiedades

IUPAC Name |

N-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2S/c1-9-4-6-10(7-5-9)22(20,21)15-8-11-16-12(14)18-13(17-11)19(2)3/h4-7,15H,8H2,1-3H3,(H2,14,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSBYSXSZIQIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)

![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)

![ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5554763.png)

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)